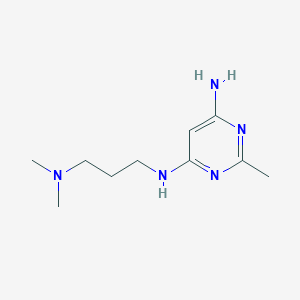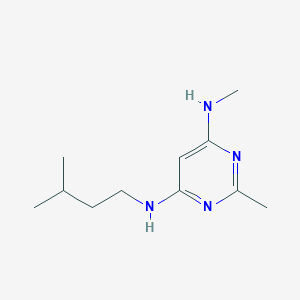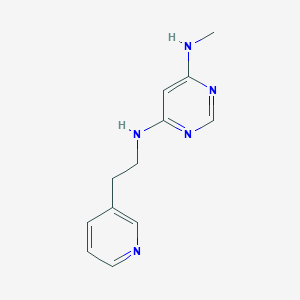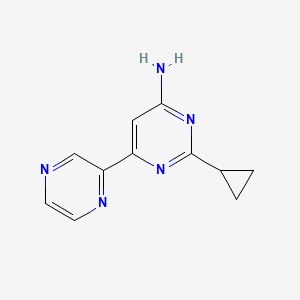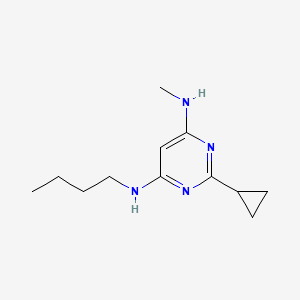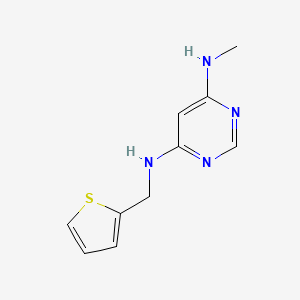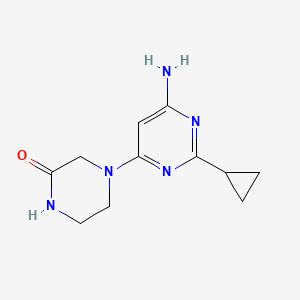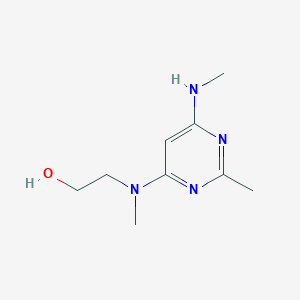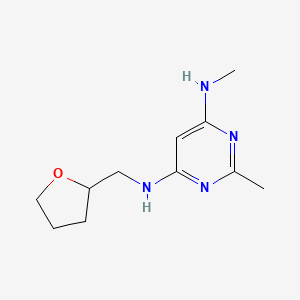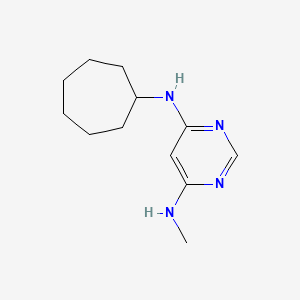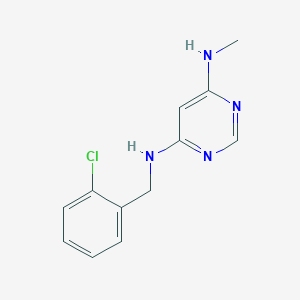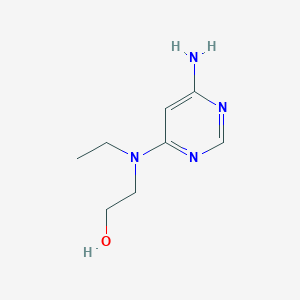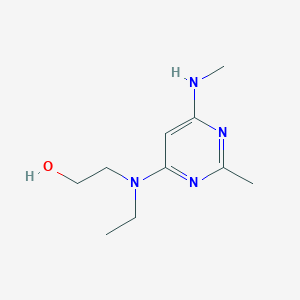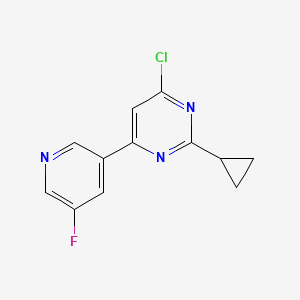
4-Chloro-2-cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidine
Übersicht
Beschreibung
4-Chloro-2-cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidine (CCFP) is a synthetic compound derived from pyrimidine, a heterocyclic aromatic organic compound. CCFP has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. In particular, CCFP has been used as a starting material for the synthesis of various pharmaceuticals and other biologically active compounds. CCFP has also been studied for its potential use in the synthesis of nanomaterials and other materials with unique properties.
Wissenschaftliche Forschungsanwendungen
Scaffold for Biologically Active Compounds
An optimized synthesis process for a related pyrimidine core, which serves as a scaffold for a family of biologically active compounds, demonstrates the foundational role of pyrimidine derivatives in drug development. This approach, involving a nearly quantitative ring-closing reaction to form the pyrido[1,2-c]pyrimidine core, underscores the significance of pyrimidine structures in the design of new fluoroquinolone-like antibacterial agents (Rosen, German, & Kerns, 2009).
Antimycobacterial Activity
The development of novel 2,4,5,6-substituted dihydropyrimidine libraries, facilitated by a combinatorial synthesis approach, highlights the antimycobacterial potential of pyrimidine derivatives. One compound, in particular, demonstrated potent activity against Mycobacterium tuberculosis strains, suggesting the value of pyrimidine derivatives in tuberculosis treatment (Elumalai, Ali, Elumalai, Eluri, & Srinivasan, 2013).
Antiviral and Anticancer Properties
A study on the electrophilic fluorination of pyrrolo[2,3‐d]pyrimidine to create fluorinated derivatives for potential therapeutic applications, including antiviral and anticancer activities, further emphasizes the broad spectrum of biological activities associated with pyrimidine modifications. The transformed compounds exhibited increased activity against specific cancer cell lines, highlighting the therapeutic potential of fluorinated pyrimidines (Wang, Seth, Ranken, Swayze, & Migawa, 2004).
Crystal Structure and Molecular Docking Studies
The crystal structure analysis and molecular docking studies of a pyrimidine derivative provide insights into its medicinal and pharmaceutical applications. The investigation into weak but significant interactions like C–H···O, C–H···F, and π–π interactions in the stability of the structure, along with quantum chemical calculations, underline the importance of pyrimidine derivatives in drug design and development (Gandhi, Patel, Modh, Naliyapara, & Patel, 2016).
Eigenschaften
IUPAC Name |
4-chloro-2-cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3/c13-11-4-10(8-3-9(14)6-15-5-8)16-12(17-11)7-1-2-7/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISBTFCXEDOGKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=CC(=CN=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



